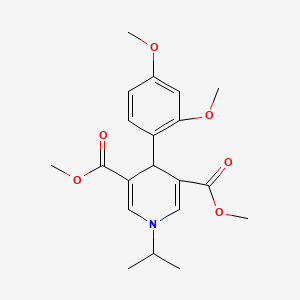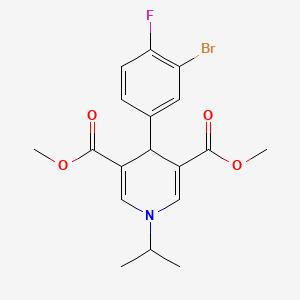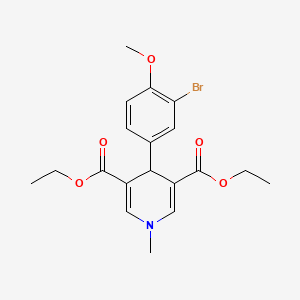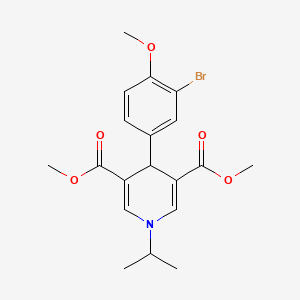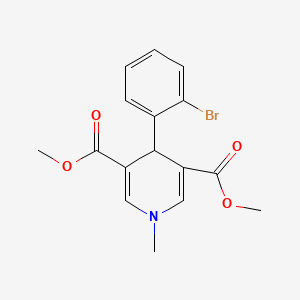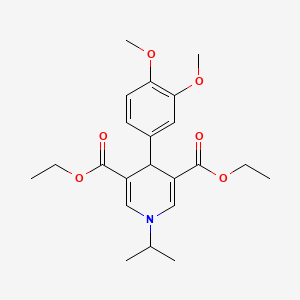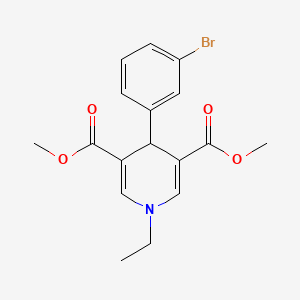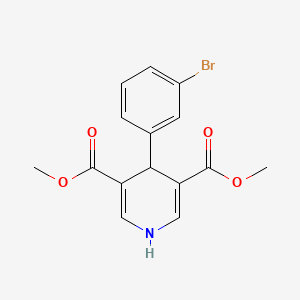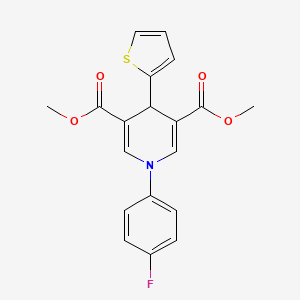
dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FTDP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyridine carboxylates and has been the subject of numerous studies due to its potential therapeutic effects.
Mechanism of Action
The mechanism of action of dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound may also modulate the activity of certain ion channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include a reduction in the production of pro-inflammatory cytokines, a decrease in the activity of certain ion channels, and an increase in the production of certain antioxidants. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to modulate the activity of certain ion channels. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility in water and the need for further studies to fully elucidate its mechanism of action.
Future Directions
There are several potential future directions for research on dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations to its use. Finally, there may be potential applications for this compound in the development of new drugs or drug delivery systems.
Scientific Research Applications
Dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and chronic pain.
properties
IUPAC Name |
dimethyl 1-(4-fluorophenyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S/c1-24-18(22)14-10-21(13-7-5-12(20)6-8-13)11-15(19(23)25-2)17(14)16-4-3-9-26-16/h3-11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVAIXSMDNBDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



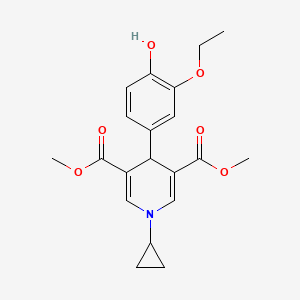

![dimethyl 1-isopropyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3451463.png)

